Amphetamine adipate

説明

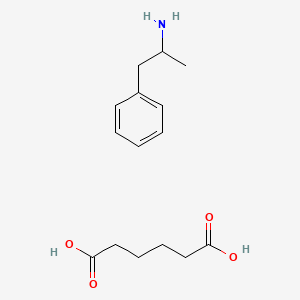

Amphetamine adipate (C₉H₁₃N·C₆H₁₀O₄) is a central nervous system (CNS) stimulant and a salt form of amphetamine combined with adipic acid. It is classified by the U.S. FDA under Unique Ingredient Identifier (UNII) Z58RH02W4M and regulated as an active pharmaceutical ingredient . The compound is often formulated in combination with other amphetamine salts, such as dextrothis compound and sulfate derivatives, for therapeutic use in conditions like attention deficit hyperactivity disorder (ADHD) and narcolepsy . This compound has been marketed under products like Delcobese (discontinued), which contained mixed amphetamine salts in oral tablets . Its structural backbone includes a phenethylamine core with a methyl substitution at the alpha position, contributing to its stimulant properties .

Regulatory classifications include harmonized tariff system (HS) code 29214600 for international trade, and it is recognized in the U.S. FDA’s Orange Book under therapeutic equivalence evaluations . The compound’s SMILES notation (CC(CC1CCCCC1)N.C(CCC(=O)O)CC(=O)O) highlights its adipic acid moiety, which influences solubility and pharmacokinetic behavior .

特性

CAS番号 |

64770-51-0 |

|---|---|

分子式 |

C15H23NO4 |

分子量 |

281.35 g/mol |

IUPAC名 |

hexanedioic acid;1-phenylpropan-2-amine |

InChI |

InChI=1S/C9H13N.C6H10O4/c1-8(10)7-9-5-3-2-4-6-9;7-5(8)3-1-2-4-6(9)10/h2-6,8H,7,10H2,1H3;1-4H2,(H,7,8)(H,9,10) |

InChIキー |

OFCJKOOVFDGTLY-UHFFFAOYSA-N |

正規SMILES |

CC(CC1=CC=CC=C1)N.C(CCC(=O)O)CC(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of amphetamine adipate typically involves the reaction of amphetamine with adipic acid. The process generally includes the following steps:

Aqueous Dissolution: Dissolving amphetamine in water to form an aqueous solution.

pH Adjustment: Adjusting the pH of the solution to a basic level using a caustic agent such as sodium hydroxide.

Extraction: Contacting the aqueous solution with an organic solvent like ethyl acetate to extract the amphetamine.

Formation of Adipate Salt: Reacting the extracted amphetamine with adipic acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, with additional purification and stabilization processes to ensure the quality and consistency of the final product .

化学反応の分析

Chemical Stability and Dissociation

The salt dissociates in aqueous solution:

Key Factors :

Metabolic Reactions

Upon dissociation, amphetamine undergoes hepatic metabolism, while adipic acid is metabolized via mitochondrial β-oxidation.

Amphetamine Metabolism

| Enzyme | Reaction | Metabolite |

|---|---|---|

| CYP2D6 | Aromatic hydroxylation | 4-Hydroxyamphetamine |

| Dopamine β-hydroxylase | β-Hydroxylation | 4-Hydroxynorephedrine |

| Flavin-containing monooxygenase 3 | N-Oxidation | Amphetamine N-oxide |

| Glycine N-acyltransferase | Conjugation with glycine | Hippuric acid |

Excretion :

-

30–40% of amphetamine is excreted unchanged in urine; elimination half-life ranges from 7–34 hours depending on urinary pH .

-

Adipic acid is metabolized to acetyl-CoA, entering the citric acid cycle .

Pharmacokinetic Interactions

| Parameter | Value/Description | pH Dependence |

|---|---|---|

| Oral Bioavailability | ~90% | Enhanced in alkaline GI pH |

| Volume of Distribution | 4 L/kg | Independent of salt form |

| Protein Binding | 20% | Unaffected by adipate |

| Urinary Excretion | 40% unchanged (pH-dependent) | Acidic urine ↑ excretion |

Reactivity and Incompatibilities

Amphetamine adipate exhibits reactivity typical of amine salts:

-

Incompatible Groups :

-

Storage : Stable under dry, cool conditions; hygroscopic in humid environments .

Synthetic Byproducts and Impurities

Common impurities from synthesis include:

科学的研究の応用

Amphetamine adipate has a wide range of scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.

Biology: Studied for its effects on neurotransmitter systems and behavior.

Medicine: Investigated for its therapeutic potential in treating ADHD, narcolepsy, and obesity.

Industry: Utilized in the development of pharmaceuticals and performance-enhancing drugs.

作用機序

アデピン酸アンフェタミンは、脳内のドーパミン、ノルエピネフリン、セロトニンなどの神経伝達物質の放出を増加させることによって作用します。それはモノアミン輸送体の競合基質として働き、これらの神経伝達物質のシナプス間隙への逆輸送につながります。 これにより、神経伝達物質のレベルが上昇し、中枢神経系の刺激が強まります .

類似化合物:

メタンフェタミン: 構造は似ていますが、窒素原子にメチル基が結合しています。

デキストロアンフェタミン: アンフェタミンのデキストロ回転異性体。

リスデキサムフェタミン: デキストロアンフェタミンのプロドラッグ。

独自性: アデピン酸アンフェタミンは、アデピン酸との特定の組み合わせにより独自性があり、薬物動態特性と安定性に影響を与える可能性があります。メタンフェタミンと比較して、乱用と依存性の可能性が低くなります。 デキストロアンフェタミンとリスデキサムフェタミンは臨床現場でより一般的に使用されていますが、アデピン酸アンフェタミンは研究と治療用途にとって貴重な化合物であり続けています .

類似化合物との比較

Comparison with Similar Compounds

Amphetamine Sulfate

Chemical Structure and Pharmacology Amphetamine sulfate (C₉H₁₃N·H₂SO₄) shares the same phenethylamine backbone as amphetamine adipate but is combined with a sulfate anion. This difference in counterion affects solubility and bioavailability.

Therapeutic Use

Both compounds are used in ADHD and narcolepsy therapies. However, amphetamine sulfate is more commonly prescribed in immediate-release formulations, whereas this compound has been historically used in combination products like Delcobese for prolonged action .

Regulatory Status

Amphetamine sulfate is scheduled under the same FDA and international regulations as this compound but may differ in regional trade classifications (e.g., HS 29214600 for adipate vs. HS 29223100 for sulfate derivatives) .

Amfepramone Hydrochloride

Chemical Structure and Pharmacology Amfepramone hydrochloride (C₁₃H₁₉NO·HCl) is a substituted cathinone derivative with anorexiant properties. Unlike this compound, it primarily suppresses appetite via norepinephrine reuptake inhibition rather than direct CNS stimulation .

Therapeutic Use

While this compound is used for CNS activation, amfepramone is prescribed for weight management. Its molecular structure includes a ketone group, reducing its blood-brain barrier penetration compared to amphetamines .

Fluorinated Amphetamine Analogs (e.g., 4-Fluoroamphetamine)

Chemical Structure and Pharmacology Fluorinated amphetamines, such as 4-fluoroamphetamine (4-FA), incorporate fluorine atoms into the phenyl ring. This modification enhances serotonin receptor affinity, leading to entactogenic effects akin to MDMA, unlike the dopamine/norepinephrine-focused activity of this compound .

Therapeutic and Illicit Use

While this compound is FDA-approved, fluorinated analogs are primarily research chemicals or illicit substances. Their potency and half-life often exceed those of traditional amphetamines due to metabolic resistance from fluorine .

Amfetaminil

Chemical Structure and Pharmacology

Amfetaminil (C₁₇H₁₈N₂) features a benzonitrile substitution, altering its pharmacokinetic profile. It acts as a prodrug, requiring enzymatic conversion to release active amphetamine, which prolongs its duration of action compared to this compound .

Data Tables

Table 1. Structural and Pharmacological Comparison

| Compound | Molecular Formula | Primary Use | Key Pharmacological Difference |

|---|---|---|---|

| This compound | C₉H₁₃N·C₆H₁₀O₄ | CNS Stimulation | Adipic acid salt; moderate solubility |

| Amphetamine Sulfate | C₉H₁₃N·H₂SO₄ | CNS Stimulation | Sulfate salt; high solubility |

| Amfepramone HCl | C₁₃H₁₉NO·HCl | Weight Loss | Cathinone derivative; anorexiant |

| 4-Fluoroamphetamine | C₉H₁₀FN | Illicit/Research | Fluorinated phenyl; serotonin dominance |

Table 2. Regulatory and Market Status

Q & A

Q. What analytical techniques are recommended for identifying and quantifying amphetamine adipate in biological matrices?

this compound can be analyzed using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for high specificity and sensitivity in complex samples like urine or plasma . For enantiomeric differentiation, ultra-high performance supercritical fluid chromatography (UHPSFC) paired with MS/MS is optimal, as it resolves stereoisomers critical for forensic or pharmacokinetic studies . Method validation should follow FDA bioanalytical guidelines (e.g., accuracy, precision, matrix effects) . Certified reference materials (e.g., S(+)-amphetamine standards) are essential for calibration and minimizing cross-reactivity .

Q. How can researchers validate the synthesis and purity of this compound in experimental settings?

Synthetic routes (e.g., adipic acid ammoniation) require nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to confirm structural integrity . Purity assessment should include high-resolution mass spectrometry (HRMS) and ion chromatography to detect residual solvents or counterions (e.g., acetate) . For batch consistency, HPLC purity profiles (≥95% purity) and Karl Fischer titration (water content <0.5%) are recommended .

Q. What are the critical factors in designing stability studies for this compound under varying storage conditions?

Stability protocols should evaluate:

- Temperature sensitivity : Accelerated degradation studies at 40°C/75% relative humidity (ICH Q1A guidelines) .

- Light exposure : UV-Vis spectroscopy to monitor photodegradation products.

- pH-dependent hydrolysis : Buffered solutions (pH 1–9) analyzed via HPLC to identify cleavage products (e.g., adipic acid, free amphetamine) .

Advanced Research Questions

Q. How do enantiomer-specific pharmacokinetic properties of this compound influence experimental design in neuropharmacology?

The S(+)-enantiomer of amphetamine exhibits higher CNS activity due to greater dopamine receptor affinity . Studies should employ chiral separation techniques (e.g., UHPSFC-MS/MS) to monitor enantiomer-specific metabolism and blood-brain barrier penetration . Dose-response models must account for enantiomeric ratios, as impurities in racemic mixtures can skew neurobehavioral outcomes .

Q. How should researchers address contradictions in toxicity data between in vitro and in vivo models for this compound?

Discrepancies often arise from metabolic differences (e.g., hepatic cytochrome P450 activity in vivo vs. static cell cultures). Mitigation strategies include:

Q. What methodological considerations are critical for studying this compound’s effects on mitochondrial dysfunction in neurodegenerative models?

- Oxidative stress markers : Measure ROS production via fluorescent probes (e.g., DCFH-DA) in neuronal cell lines .

- Mitochondrial membrane potential : Use JC-1 dye or Seahorse XF analyzers to assess ΔΨm collapse .

- Transcriptomic profiling : RNA-seq to identify pathways like PARKIN/PINK1 mitophagy, which are dysregulated in amphetamine-induced neurotoxicity .

Q. How can researchers optimize reproducibility in this compound synthesis across laboratories?

Batch-to-batch variability can be minimized by:

- Strict stoichiometric control : Adipic acid-to-amphetamine molar ratios (1:2) monitored via real-time FTIR .

- Purification protocols : Recrystallization in anhydrous ethanol to remove diastereomeric byproducts .

- Interlab validation : Collaborative trials using harmonized SOPs and shared reference standards .

Data Analysis and Interpretation

Q. What statistical approaches resolve conflicting results in this compound’s dose-dependent cardiovascular effects?

Q. How should researchers validate novel this compound metabolites identified in untargeted metabolomics studies?

- Fragmentation pattern matching : Compare MS/MS spectra with libraries (e.g., NIST20 or METLIN) .

- Synthetic standards : Chemically synthesize putative metabolites (e.g., hydroxylated derivatives) for co-elution experiments .

Ethical and Regulatory Considerations

Q. What are the key elements in designing OECD-compliant developmental toxicity studies for this compound?

Per OECD 421, studies must include:

- Dose-ranging : 3–4 doses (e.g., 10–100 mg/kg/day) administered orally to pregnant rodents .

- Endpoints : Litter size, fetal malformations, and maternal weight gain tracked across gestation .

- Histopathology : Placental and fetal tissue analysis for apoptosis (TUNEL assay) or oxidative damage (8-OHdG staining) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。